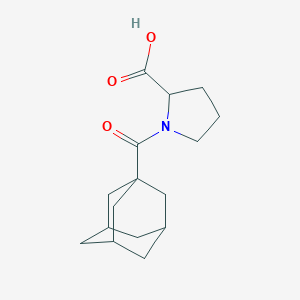

1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c18-14(19)13-2-1-3-17(13)15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,1-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEOMJWWVKNKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389506 | |

| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35084-48-1 | |

| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Overview of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic Acid

An Examination of a Nootropic Candidate at the Interface of Rational Drug Design and Uncharted Pharmacological Territory

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Interest Bridging Structure and Speculation

1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid, also known by synonyms such as 1-(1-Adamantylcarbonyl)proline and the abbreviation ACA, represents a fascinating intersection of established medicinal chemistry principles and the burgeoning field of cognitive enhancement. This molecule marries the rigid, lipophilic adamantane cage—a cornerstone in the design of numerous approved drugs—with the chiral scaffold of L-proline, an amino acid critical to protein structure and catalysis.[1] While commercially available and anecdotally touted for its nootropic and anxiolytic potential, a comprehensive, peer-reviewed scientific dossier detailing its synthesis, characterization, and pharmacological mechanism remains conspicuously absent from the public domain.

This technical guide, therefore, serves a dual purpose: to meticulously collate and present the currently available technical data from chemical suppliers, databases, and preliminary reports, and to transparently delineate the significant knowledge gaps that presently preclude a full, authoritative understanding of this compound. For the researcher and drug development professional, this document is intended to be both a valuable repository of existing information and a call to action for the rigorous scientific investigation required to unlock the true potential—or lack thereof—of this intriguing molecule.

Chemical Identity and Physicochemical Properties

This compound is a synthetic molecule that is structurally an amide formed between 1-adamantanecarboxylic acid and the secondary amine of L-proline. This structural amalgamation results in a compound with a unique three-dimensional architecture, which is often a desirable trait in drug design for achieving specific interactions with biological targets.[2]

Core Chemical Data

| Property | Value | Source(s) |

| CAS Number | 35084-48-1 | [2][3] |

| Molecular Formula | C₁₆H₂₃NO₃ | [2][3] |

| Molecular Weight | 277.36 g/mol | [2][3] |

| IUPAC Name | 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid | [4] |

| Common Synonyms | 1-(1-Adamantylcarbonyl)proline, ACA, 1-(Adamantylcarbonyl)proline | [3][5] |

| Appearance | White to off-white solid/powder | [6] |

Predicted and Experimental Physicochemical Properties

A significant portion of the available physicochemical data for this compound is predicted through computational modeling. While useful for initial assessment, these values should be treated with caution until experimentally verified.

| Property | Predicted Value | Experimental Value | Source(s) |

| Melting Point | Not available | Not available | |

| Boiling Point | 482.3 ± 38.0 °C at 760 mmHg | Not available | [3] |

| Density | 1.298 ± 0.06 g/cm³ | Not available | [3] |

| pKa | 3.72 ± 0.20 | Not available | [3] |

| Solubility | Not available | >41.6 µg/mL (at pH 7.4) | [4] |

| LogP (XLogP3) | 2.7 | Not available | [4] |

Synthesis and Characterization: A General Approach

General Synthesis Workflow

The most probable synthetic pathway involves the activation of the carboxylic acid of 1-adamantanecarboxylic acid to make it more susceptible to nucleophilic attack by the secondary amine of L-proline. A common method for this is the conversion of the carboxylic acid to an acyl chloride.

Caption: General workflow for the synthesis of this compound.

Step-by-Step General Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized representation based on common organic synthesis techniques for amide bond formation and has not been experimentally validated for this specific compound from a citable source. It is intended for illustrative purposes only.

-

Activation of 1-Adamantanecarboxylic Acid:

-

To a solution of 1-adamantanecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add an activating agent such as thionyl chloride or oxalyl chloride.

-

The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases.

-

The solvent and excess activating agent are removed under reduced pressure to yield the crude 1-adamantanecarbonyl chloride.

-

-

Acylation of L-Proline:

-

In a separate reaction vessel, dissolve L-proline in an appropriate solvent, which may be an aqueous basic solution or an organic solvent with an added non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize the generated HCl.

-

Cool the L-proline solution in an ice bath.

-

Slowly add a solution of the previously prepared 1-adamantanecarbonyl chloride in an anhydrous organic solvent to the L-proline solution with vigorous stirring.

-

Allow the reaction to proceed for several hours, gradually warming to room temperature.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the mixture is typically acidified with a dilute mineral acid (e.g., HCl) to protonate the carboxylic acid of the product.

-

The product is then extracted into an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Spectroscopic Characterization (Anticipated Data)

As of the date of this guide, detailed, peer-reviewed spectroscopic data for this compound are not publicly available. However, based on its chemical structure, the expected features in various spectroscopic analyses can be predicted.

¹H NMR:

-

Adamantane Protons: A series of broad multiplets in the aliphatic region (approximately 1.7-2.1 ppm) corresponding to the CH and CH₂ groups of the adamantane cage.

-

Pyrrolidine Protons: A set of multiplets corresponding to the protons of the pyrrolidine ring, with the proton at the chiral center (C2) likely appearing as a distinct multiplet.

-

Carboxylic Acid Proton: A broad singlet, typically in the downfield region (>10 ppm), which is exchangeable with D₂O.

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region (>170 ppm) corresponding to the amide and carboxylic acid carbonyls.

-

Adamantane Carbons: Several signals in the aliphatic region (approximately 28-40 ppm) for the carbons of the adamantane cage.

-

Pyrrolidine Carbons: Signals corresponding to the four distinct carbons of the pyrrolidine ring.

IR Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid O-H bond.

-

C=O Stretches: Strong absorption bands around 1700-1750 cm⁻¹ for the carboxylic acid carbonyl and around 1600-1650 cm⁻¹ for the amide carbonyl.

-

C-H Stretches: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the adamantane and pyrrolidine moieties.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (277.36 g/mol ).

-

Characteristic fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the adamantane cage.

Pharmacological Profile: Nootropic and Anxiolytic Potential

The interest in this compound primarily stems from its potential as a nootropic agent. This interest is largely based on anecdotal reports and its structural similarity to other compounds with known cognitive-enhancing effects.

Postulated Mechanism of Action

While no definitive, peer-reviewed studies have elucidated the precise mechanism of action, the prevailing hypothesis is that it may modulate neurotransmitter systems. Some commercial suppliers and anecdotal reports suggest a similarity to the racetam class of nootropics, which are thought to influence cholinergic and glutamatergic neurotransmission. There are also informal claims of effects on dopamine and norepinephrine systems, but these are unsubstantiated by rigorous scientific evidence.

The adamantane moiety is known to confer lipophilicity, which can enhance a molecule's ability to cross the blood-brain barrier.[7] Furthermore, adamantane derivatives have been shown to exhibit a wide range of biological activities, including acting as antagonists at the NMDA receptor, which is critically involved in learning and memory.[8] The proline component, a rigid amino acid, may serve to orient the adamantane group in a specific conformation for optimal interaction with a biological target.

Caption: A diagram illustrating the hypothetical mechanism of action and potential biological targets of ACA.

Anecdotal and Preclinical Evidence

User reports on online forums describe the effects of this compound as being similar to modafinil, a wakefulness-promoting agent, but with the added benefit of anxiolytic (anxiety-reducing) properties. These reports often mention increased focus, mental clarity, and improved memory. However, it is crucial to emphasize that these are subjective accounts and do not constitute scientific evidence.

To date, no peer-reviewed preclinical or clinical studies investigating the nootropic or anxiolytic effects of this specific compound have been identified. The development of a robust pharmacological profile will require extensive in vitro and in vivo studies, including:

-

Receptor binding assays to identify specific molecular targets.

-

In vitro cell-based assays to assess effects on neuronal function.

-

In vivo animal models of cognition and anxiety to evaluate behavioral effects.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Safety and Handling

A Safety Data Sheet (SDS) for this compound provides essential information regarding its potential hazards and recommended handling procedures.

Hazard Identification

According to available SDS information, the compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

Recommended Handling and Personal Protective Equipment (PPE)

Given the identified hazards, appropriate laboratory safety practices should be strictly followed when handling this compound:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Future Directions and Call for Research

This compound stands as a compound of significant interest but limited scientific validation. Its rational design, combining two moieties with established roles in medicinal chemistry, suggests a potential for biological activity. However, the current lack of peer-reviewed data makes it a speculative agent.

For the scientific community, this compound presents a number of opportunities:

-

Chemical Synthesis and Characterization: There is a need for the publication of a detailed, reproducible synthesis protocol and comprehensive spectroscopic and physicochemical characterization.

-

Pharmacological Investigation: Rigorous pharmacological studies are required to identify its molecular targets, elucidate its mechanism of action, and validate its purported nootropic and anxiolytic effects in appropriate preclinical models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could provide valuable insights into the structural features necessary for its biological activity.

Until such studies are conducted and published in peer-reviewed journals, the true properties and potential of this compound will remain in the realm of speculation.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

TRB Chemedica. 1-(1-Adamantylcarbonyl) Proline. Available from: [Link]

-

Accio. 1-Adamantylcarbonyl Proline: Key Applications & Synthesis. Available from: [Link]

-

Bach, T. M. H., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 97(15), 6623–6634. Available from: [Link]

-

Kodonidi, I. P., et al. (2019). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 7(4), 198-207. Available from: [Link]

-

Myland. High Quality this compound Manufacturer and Supplier, Factory. Available from: [Link]

-

Spilovska, K., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6755. Available from: [Link]

-

Stankova, I., et al. (2013). Biological activity of adamantane analogues. ResearchGate. Available from: [Link]

-

Ataman Kimya. L-PROLINE. Available from: [Link]

-

Al-Hourani, B. J. (2015). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 20(9), 15896–15908. Available from: [Link]

-

Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456. Available from: [Link]

-

Gonce, M., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(24), 2582–2598. Available from: [Link]

-

Popiołek, Ł., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2045. Available from: [Link]

-

Shishkina, G. V., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 26(21), 12345. Available from: [Link]

-

Dikusar, E. A., et al. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate. Available from: [Link]

-

Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399–1406. Available from: [Link]

-

Kapitsa, I. G., et al. (2012). Synthesis and anxiolytic activity of 2-aminoadamantane derivatives containing monoterpene fragments. Pharmaceutical Chemistry Journal, 46(5), 3–5. Available from: [Link]

-

Gavrilov, A. S., et al. (2007). N-Adamantyl Derivatives of Aromatic Amines. Part II. Synthesis and Neurotropic Activity of N-(5-R- or 6-R-Adamant-2-yl)arylamines. Pharmaceutical Chemistry Journal, 41(10), 540–543. Available from: [Link]

-

Singh, S., et al. (2025). Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. Available from: [Link]

-

Stoymirska, A., et al. (2024). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF SOME AMINOADAMANTANE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 59(4). Available from: [Link]

-

PubChem. N-Acetyl-L-proline. National Center for Biotechnology Information. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. N-Acetyl-L-proline: Properties, Applications, and Synthesis in the Chemical Industry. Available from: [Link]

-

Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available from: [Link]

- Google Patents. US5212158A - Derivatives of l-proline, their preparation and their biological uses.

- Google Patents. US5015758A - Process for the preparation of 1-adamantane derivatives.

- Google Patents. RU2412930C1 - Method of producing 1-adamantane carboxylic acid.

- Google Patents. WO2019002344A1 - Method for preparation of alpha-methyl-l-proline.

- Google Patents. WO2017191539A1 - Process for the preparation dl-proline co-crystal of dapagliflozin.

-

PrepChem. Synthesis of L-proline, methyl ester. Available from: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

-

Szantay, C., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7636. Available from: [Link]

Sources

- 1. Proline (Pro) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 35084-48-1 [m.chemicalbook.com]

- 4. This compound | C16H23NO3 | CID 3123211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(1-Adamantylcarbonyl) Proline [trbextract.com]

- 6. 1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid [cymitquimica.com]

- 7. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High Quality this compound Manufacturer and Supplier, Factory | Myland [mylandsupplement.com]

An In-depth Technical Guide to the Synthesis of 1-(1-Adamantylcarbonyl)-L-proline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(1-Adamantylcarbonyl)-L-proline, a molecule of significant interest in medicinal chemistry and drug development. The incorporation of the rigid, lipophilic adamantane moiety onto the proline scaffold imparts unique physicochemical properties, making it a valuable building block for novel therapeutics, particularly in the realm of cognitive enhancement.[1] This document details a robust and reproducible synthetic route, grounded in the principles of the Schotten-Baumann reaction, and offers in-depth experimental protocols, mechanistic insights, and characterization data. The content is tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, providing a practical guide for the laboratory-scale synthesis of this important compound.

Introduction: The Rationale for Adamantyl-Functionalized Proline Derivatives

The adamantane cage, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has garnered significant attention in drug discovery. Its unique structural and physicochemical properties, including high lipophilicity, metabolic stability, and a rigid three-dimensional structure, make it an attractive pharmacophore.[1] When appended to bioactive molecules, the adamantyl group can enhance their therapeutic potential by:

-

Improving Pharmacokinetic Properties: The lipophilic nature of adamantane can facilitate passage through biological membranes, potentially increasing oral bioavailability and penetration of the blood-brain barrier.

-

Enhancing Metabolic Stability: The adamantane cage is resistant to metabolic degradation, which can prolong the in vivo half-life of a drug.

-

Modulating Receptor Binding: The defined and rigid structure of the adamantyl group can provide a precise and high-affinity interaction with biological targets.

Proline, a unique secondary amino acid, is a critical component of many peptides and proteins, often inducing specific conformational constraints. The N-acylation of proline is a common strategy to create peptidomimetics and other small molecule therapeutics. The combination of the adamantane moiety with the proline scaffold in 1-(1-Adamantylcarbonyl)-L-proline results in a molecule with potential applications as a cognitive enhancer and a versatile chiral building block in asymmetric synthesis.[2][3]

This guide will focus on the most direct and widely applicable synthetic approach to 1-(1-Adamantylcarbonyl)-L-proline: the N-acylation of L-proline with adamantane-1-carbonyl chloride under Schotten-Baumann conditions.

The Synthetic Pathway: A Two-Step Approach

The synthesis of 1-(1-Adamantylcarbonyl)-L-proline is efficiently achieved in two key steps, starting from the commercially available adamantane-1-carboxylic acid. The first step involves the activation of the carboxylic acid to the more reactive acyl chloride, followed by the N-acylation of L-proline.

Caption: Overall synthetic pathway for 1-(1-Adamantylcarbonyl)-L-proline.

Experimental Protocols

Step 1: Synthesis of Adamantane-1-carbonyl chloride

Rationale: The direct amidation of a carboxylic acid with an amine is generally unfavorable and requires harsh conditions or the use of coupling agents. Conversion of the carboxylic acid to the more electrophilic acyl chloride significantly enhances its reactivity towards the nucleophilic amine of proline. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| Adamantane-1-carboxylic acid | 180.25 | 10.0 | 0.0555 |

| Thionyl chloride (SOCl₂) | 118.97 | 7.92 (4.7 mL) | 0.0666 |

| Toluene (anhydrous) | - | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add adamantane-1-carboxylic acid (10.0 g, 0.0555 mol) and anhydrous toluene (50 mL).

-

Slowly add thionyl chloride (4.7 mL, 0.0666 mol) to the suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude adamantane-1-carbonyl chloride, a low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of 1-(1-Adamantylcarbonyl)-L-proline

Rationale: This step employs the Schotten-Baumann reaction, a widely used method for the acylation of amines.[4][5][6][7] The reaction is performed in a biphasic system (water and an organic solvent). L-proline is dissolved in an aqueous solution of sodium hydroxide, which serves two purposes: it deprotonates the carboxylic acid of proline to increase its water solubility and neutralizes the HCl generated during the reaction. The adamantane-1-carbonyl chloride remains in the organic phase. The reaction occurs at the interface of the two layers. The use of a base is crucial to drive the reaction to completion by preventing the protonation of the proline's amino group by the HCl byproduct.[6][7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| L-Proline | 115.13 | 6.4 g | 0.0555 |

| Sodium hydroxide (NaOH) | 40.00 | 4.44 g | 0.111 |

| Adamantane-1-carbonyl chloride | 198.70 | ~11.0 g (crude) | ~0.0555 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Water (deionized) | - | 100 mL | - |

| Hydrochloric acid (HCl), 6 M (aq) | - | As needed | - |

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve L-proline (6.4 g, 0.0555 mol) and sodium hydroxide (4.44 g, 0.111 mol) in deionized water (100 mL). Cool the solution to 0-5 °C in an ice bath.

-

Dissolve the crude adamantane-1-carbonyl chloride (~11.0 g, ~0.0555 mol) from Step 1 in dichloromethane (100 mL).

-

Add the solution of adamantane-1-carbonyl chloride to the aqueous solution of L-proline dropwise over 30 minutes with vigorous stirring, while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a white solid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-(1-Adamantylcarbonyl)-L-proline.

Caption: Mechanism of the Schotten-Baumann reaction for the synthesis of 1-(1-Adamantylcarbonyl)-L-proline.

Characterization and Data

Physicochemical Properties:

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₁₆H₂₃NO₃ |

| Molecular Weight | 277.36 g/mol |

| Solubility | Soluble in most organic solvents (DCM, Ethyl Acetate, Methanol), sparingly soluble in water. |

| Melting Point | Not available in searched literature. Expected to be a solid with a defined melting point. |

Expected Spectroscopic Data:

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 1.70-2.10 (m, 15H): Overlapping multiplets corresponding to the protons of the adamantyl cage.

-

δ 2.15-2.35 (m, 2H): Protons on the γ-carbon of the proline ring.

-

δ 3.50-3.70 (m, 2H): Protons on the δ-carbon of the proline ring.

-

δ 4.50-4.60 (dd, 1H): Proton on the α-carbon of the proline ring.

-

δ 9.0-11.0 (br s, 1H): Carboxylic acid proton.

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 25.0-45.0: Multiple signals corresponding to the carbons of the adamantyl cage and the β and γ carbons of the proline ring.

-

δ ~47.0: δ-carbon of the proline ring.

-

δ ~60.0: α-carbon of the proline ring.

-

δ ~175.0: Carboxylic acid carbonyl carbon.

-

δ ~178.0: Amide carbonyl carbon.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2900 cm⁻¹: C-H stretching of the adamantyl and proline aliphatic groups.

-

~1730 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1620 cm⁻¹: C=O stretch of the tertiary amide.

-

-

Mass Spectrometry (MS):

-

ESI-MS (+): Expected [M+H]⁺ at m/z 278.17.

-

ESI-MS (-): Expected [M-H]⁻ at m/z 276.16.

-

Quantitative Data Summary:

| Parameter | Expected Value | Notes |

| Yield (Step 1) | > 90% | The formation of acyl chlorides from carboxylic acids and thionyl chloride is typically high yielding. |

| Yield (Step 2) | 70-85% | Based on typical yields for Schotten-Baumann reactions with amino acids. |

| Purity | > 98% | Achievable after recrystallization. Purity should be confirmed by HPLC and spectroscopic methods. |

Concluding Remarks

The synthesis of 1-(1-Adamantylcarbonyl)-L-proline presented in this technical guide provides a reliable and scalable method for obtaining this valuable compound for research and development purposes. The two-step process, involving the formation of adamantane-1-carbonyl chloride followed by a Schotten-Baumann acylation of L-proline, is based on well-established and robust chemical transformations. By understanding the rationale behind each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The unique properties conferred by the adamantyl moiety make 1-(1-Adamantylcarbonyl)-L-proline a promising candidate for further investigation in the development of novel therapeutics and as a chiral auxiliary in organic synthesis.

References

-

1-(1-Adamantylcarbonyl) proline CAS No.: 35084-48-1 98.0% min. For Nootropic. (n.d.). Retrieved from [Link]

- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary proline analogues. Tetrahedron: Asymmetry, 18(23), 2745-2782.

-

Wikipedia. (2023). Schotten–Baumann reaction. In Wikipedia. Retrieved from [Link]

- Homoadamantane and Adamantane Acylphloroglucinols from Hypericum hirsutum. (2021). Planta Medica, 87(12/13), 1059-1066.

- Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction. Cambridge University Press.

- Orzeszko, A., Gniazdowska, E., & Gniazdowski, M. (2000). Synthesis and antimicrobial activity of new adamantane derivatives I. Acta Poloniae Pharmaceutica, 57(4), 247-252.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

-

NIST WebBook. (n.d.). L-Proline, TMS derivative. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

- Hasibuan, M. F., Samsudin, M. W., Yusop, R. M., & Ramli, S. (2015). Synthesis of N-Acylated Amino Acid Surfactant from L-Proline and Palmitoyl Chloride. Malaysian Journal of Analytical Sciences, 19(1), 230-235.

-

Quora. (2020). What is the Schotten-Baumann reaction?. Retrieved from [Link]

-

TRB Chemedica. (n.d.). 1-(1-Adamantylcarbonyl) Proline. Retrieved from [Link]

- Conte, R., & Ceotto, M. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. The Journal of Chemical Physics, 156(16), 164303.

- Siemion, I. Z., Pędyczak, A., & Szewczuk, Z. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795.

- Conte, R., & Ceotto, M. (2022).

- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023). Journal of the American Society for Mass Spectrometry, 34(8), 1647-1655.

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)

- Schwartz, B. L., & Bursey, M. M. (1992). Some proline substituent effects in the tandem mass spectrum of protonated pentaalanine. Biological Mass Spectrometry, 21(2), 92-96.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

- Petter, R. C. (1989). Synthesis of a new analog of proline. Tetrahedron Letters, 30(4), 399-402.

-

TRB Chemedica. (n.d.). 1-(1-Adamantylcarbonyl) Proline. Retrieved from [Link]

- Hiraga, Y., Chaki, S., Uyama, Y., & Niwayama, S. (2014). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-L-proline-OMe 8.

- Mauger, A. B., & Rzeszotarski, W. J. (1993). Derivatives of l-proline, their preparation and their biological uses (U.S. Patent No. 5,212,158). U.S.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1-(1-Adamantylcarbonyl) Proline: A Key Compound for Cognitive Enhancement Research. Retrieved from [Link]

- Al-Omar, M. A., & Amr, A. E. G. E. (2010). L-Proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. Molecules, 15(7), 4649-4662.

- Javidan, A. (1996). Asymmetric synthesis of proline derivatives.

- Breci, L. A., Tabb, D. L., Yates, J. R., III, & Wysocki, V. H. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry, 75(9), 1963-1971.

- Kędzia, J., Październiok-Holewa, A., & Różalski, R. (2018). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molecules, 23(10), 2465.

- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2023).

- Osipov, V. N., & Belov, D. S. (2015). One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride.

- Preparation, Characterization of New Antimicrobial Antitumor Hybrid Semi-Organic Single Crystals of Proline Amino Acid Doped by Silver Nanoparticles. (2022). Crystals, 12(11), 1541.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ingredientsnetwork.com [ingredientsnetwork.com]

- 3. 1-(1-Adamantylcarbonyl) Proline [trbextract.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. quora.com [quora.com]

An In-depth Technical Guide to 1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic Acid (CAS 35084-48-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and stereochemistry of 1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid, registered under CAS number 35084-48-1. This molecule is a significant chiral building block in organic synthesis and a key intermediate in the development of various pharmaceutical agents.[1] This document elucidates the distinct structural features of the adamantane and pyrrolidine moieties, delves into the critical aspects of its stereochemistry, outlines a common synthetic pathway, and discusses its applications in drug discovery and asymmetric catalysis.

Chemical Identity and Structural Elucidation

1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid is a derivative of the amino acid proline.[2] Its structure is characterized by the amide linkage between the bulky, rigid adamantane-1-carbonyl group and the nitrogen atom of a pyrrolidine-2-carboxylic acid ring.[3]

IUPAC Name: 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid[4] Synonyms: 1-(1-Adamantylcarbonyl)proline, Adamantyl Carbonyl Proline[4][5] CAS Number: 35084-48-1[4] Molecular Formula: C₁₆H₂₃NO₃[4] Molecular Weight: 277.36 g/mol [4]

The molecule's architecture can be deconstructed into two primary components:

-

The Adamantane Moiety: A highly stable, tricyclic hydrocarbon with a cage-like structure resembling a segment of a diamond lattice.[3] This group imparts significant lipophilicity and steric bulk to the molecule, which can enhance pharmacokinetic properties such as metabolic stability and membrane permeability in drug candidates.[1][2]

-

The Pyrrolidine-2-carboxylic Acid Moiety: A five-membered heterocyclic ring derived from the amino acid proline. This part of the molecule contains a crucial stereocenter at the C-2 position, which dictates the chirality of the entire molecule.[2]

Below is a 2D representation of the chemical structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 277.36 g/mol | [4] |

| XLogP3 | 2.7 | [6] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Form | Solid | [7] |

| Purity | Typically ≥98% | [7][8] |

| Storage | Room temperature, desiccated | [8] |

The Cornerstone of Chirality: Stereochemistry

The defining stereochemical feature of 1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid is the chiral center at the C-2 position of the pyrrolidine ring. The absolute configuration at this carbon is designated as either (S) or (R).

The vast majority of commercially available and synthetically utilized forms of this compound possess the (S)-configuration.[9] This is a direct consequence of its synthesis, which predominantly employs L-proline, the naturally occurring (S)-enantiomer of proline, as the starting material.[2] The acylation reaction at the nitrogen atom does not affect the stereocenter at C-2, thus preserving the (S)-configuration in the final product.

The InChIKey for the non-stereospecific molecule is RQEOMJWWVKNKPX-UHFFFAOYSA-N.[4][7] For the (S)-enantiomer, the stereochemistry is explicitly defined in its chemical nomenclature, such as (2S)-1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid.

The following diagram illustrates the stereochemical relationship between the L-proline precursor and the resulting (S)-product.

Caption: Stereochemical retention from L-proline to the final product.

Synthetic Protocol and Mechanistic Considerations

The synthesis of (S)-1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid is a straightforward N-acylation reaction. The protocol below details a typical laboratory-scale synthesis.

Experimental Protocol: Synthesis of (S)-1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid

-

Dissolution: L-proline is dissolved in a suitable solvent, often an aqueous alkaline solution (e.g., NaOH solution) to deprotonate the carboxylic acid and enhance the nucleophilicity of the secondary amine.

-

Acylating Agent Addition: Adamantane-1-carbonyl chloride, dissolved in an appropriate organic solvent, is added dropwise to the L-proline solution at a controlled temperature, typically in an ice bath to manage the exothermic reaction.[10]

-

Reaction: The reaction mixture is stirred for several hours at room temperature to ensure complete acylation. The nucleophilic nitrogen of L-proline attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.

-

Acidification: After the reaction is complete, the mixture is acidified (e.g., with HCl) to protonate the carboxylate, leading to the precipitation of the product.

-

Isolation and Purification: The resulting solid precipitate is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.

The workflow for this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for the target molecule.

Applications in Asymmetric Synthesis and Drug Discovery

The well-defined stereochemistry and structural rigidity of 1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid make it a valuable tool in both academic research and industrial drug development.

-

Chiral Building Block: Its primary application is as a chiral intermediate in the synthesis of more complex molecules.[1] The adamantane group can confer desirable pharmacological properties, while the proline-derived stereocenter is crucial for specific interactions with biological targets.

-

Pharmaceutical Intermediate: This compound is a known key intermediate in the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[2] For instance, it is a precursor to the synthesis of vildagliptin.[3]

The role of this molecule as a foundational piece in constructing a larger pharmaceutical agent is illustrated below.

Caption: Role as a key building block in pharmaceutical synthesis.

Conclusion

1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid (CAS 35084-48-1) is a synthetically accessible and highly valuable chiral molecule. Its structure, combining the rigid adamantane cage with the stereochemically defined pyrrolidine ring of L-proline, provides a unique set of properties that are leveraged in the fields of asymmetric synthesis and medicinal chemistry. The straightforward retention of stereochemistry during its synthesis from readily available L-proline ensures a reliable supply of the enantiomerically pure (S)-form, which is critical for its application as a precursor to stereospecific pharmaceutical agents. This guide has provided a detailed overview of its structure, stereochemistry, synthesis, and applications, underscoring its importance for researchers and professionals in drug development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3123211, 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid, min 98%, 1 gram. Retrieved from [Link]

- Gao, Y., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(13), 7557-7560.

-

Anichem. (n.d.). 1-(adamantane-1-carbonyl) pyrrolidine-2-carboxylic. Retrieved from [Link]

- Google Patents. (n.d.). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Myland. (n.d.). High Quality this compound Manufacturer and Supplier, Factory. Retrieved from [Link]

- Dikusar, E. A., et al. (2014). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. Russian Journal of General Chemistry, 84(8), 1548-1554.

Sources

- 1. High Quality this compound Manufacturer and Supplier, Factory | Myland [mylandsupplement.com]

- 2. asianpubs.org [asianpubs.org]

- 3. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 4. This compound | C16H23NO3 | CID 3123211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(adamantane-1-carbonyl) pyrrolidine-2-carboxylic [zhongbangxcl.com]

- 6. echemi.com [echemi.com]

- 7. 1-(Adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid [cymitquimica.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound CAS#: 35084-48-1 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Whitepaper: A Mechanistic Investigation of Adamantane-Pyrrolidine Scaffolds as Dipeptidyl Peptidase IV (DPP-4) Inhibitors

An in-depth technical guide has been requested on the mechanism of action of "1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid". As a Senior Application Scientist, this guide will be structured to provide deep, actionable insights for researchers and drug development professionals. Given that specific, direct mechanistic studies on this exact molecule are not prevalent in public-facing literature, this guide will adopt a scientifically rigorous, structure-based inferential approach. The analysis will be grounded in the well-established roles of its constituent chemical moieties—the adamantane cage and the pyrrolidine-2-carboxylic acid scaffold—in the context of a highly probable enzyme target class: dipeptidyl peptidases, particularly DPP-4.

This document will therefore elucidate the most likely mechanism of action by synthesizing data from analogous compounds and the known pharmacology of this target class. It will serve as a foundational whitepaper for initiating a research program on this or structurally related compounds.

Executive Summary

This compound represents a compelling chemical scaffold that combines two moieties of high interest in modern medicinal chemistry: a bulky, lipophilic adamantane group and a proline-mimetic pyrrolidine ring. While this specific molecule is not a marketed drug, its structure strongly suggests a mechanism of action centered on the inhibition of dipeptidyl peptidase IV (DPP-4). This enzyme is a validated clinical target for the management of type 2 diabetes mellitus. This guide provides a detailed technical analysis of this hypothesized mechanism, the structure-activity relationships that support it, and the experimental workflows required to validate it.

The Therapeutic Target: Dipeptidyl Peptidase IV (DPP-4)

DPP-4 (also known as CD26) is a serine exopeptidase that plays a critical role in glucose homeostasis. Its primary function is the cleavage of N-terminal dipeptides from various peptide hormones, most notably the incretins: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

-

Physiological Role of Incretins: When released from the gut in response to food intake, GLP-1 and GIP potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

-

DPP-4 Mediated Inactivation: DPP-4 rapidly inactivates these incretins, leading to a very short physiological half-life.

-

Therapeutic Rationale for Inhibition: By inhibiting DPP-4, the active lifespan of endogenous GLP-1 and GIP is extended. This enhances glucose-dependent insulin release, suppresses glucagon secretion, and ultimately leads to improved glycemic control without the inherent risk of hypoglycemia associated with some other anti-diabetic agents.

The signaling pathway is illustrated below:

Structural Basis for Hypothesized Mechanism of Action

The DPP-4 enzyme active site is classically described as having several key subsites. The binding of inhibitors is primarily governed by interactions within the S1 and S2 pockets. Our analysis of this compound is based on how its constituent parts are perfectly suited to engage these pockets.

-

Pyrrolidine-2-Carboxylic Acid (Proline Mimetic): This moiety is crucial for targeting the S1 subsite. The S1 pocket of DPP-4 is characterized by a preference for proline or alanine residues at the penultimate (P1) position of its substrates. The pyrrolidine ring mimics the proline structure, allowing it to form key interactions, including a salt bridge between its carboxylic acid group and the positively charged side chain of Tyr662 in the enzyme active site.

-

Adamantane Group: This bulky, highly lipophilic, and rigid cage-like structure is an ideal candidate for occupying the large, hydrophobic S2 subsite. Many potent DPP-4 inhibitors, such as vildagliptin and sitagliptin, feature groups that extend into this S2 pocket to establish extensive van der Waals contacts, significantly enhancing binding affinity and selectivity. The adamantane group serves as a "hydrophobic anchor," locking the inhibitor into the active site.

The proposed binding interaction is visualized below:

Experimental Validation Protocols

To empirically validate the hypothesized mechanism of action, a tiered experimental approach is necessary. The following protocols provide a self-validating system, from initial enzymatic activity to cellular effects.

-

Objective: To determine the direct inhibitory potency (IC₅₀) of the compound against purified human DPP-4 enzyme.

-

Methodology:

-

Reagents & Materials: Recombinant human DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), test compound, assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black plates, fluorescence plate reader.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient (e.g., 100 µM to 1 nM).

-

Assay Procedure: a. To each well, add 50 µL of assay buffer. b. Add 2 µL of the compound dilution (or DMSO for control). c. Add 20 µL of recombinant DPP-4 enzyme solution. d. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. e. Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate. f. Immediately measure fluorescence (Excitation: 360 nm, Emission: 465 nm) in kinetic mode for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity). Plot percent inhibition versus log[compound concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Objective: To confirm that DPP-4 inhibition in a cellular context leads to the intended biological outcome: increased stability of active GLP-1.

-

Methodology:

-

Cell Line: Use a cell line that expresses endogenous DPP-4, such as Caco-2 or HEK293 cells transfected with DPP-4.

-

Assay Procedure: a. Seed cells in a 24-well plate and grow to confluence. b. Wash cells with serum-free media. c. Pre-incubate the cells with various concentrations of the test compound (or a known DPP-4 inhibitor like sitagliptin as a positive control) for 30 minutes. d. Add a known concentration of active GLP-1 (7-36) to the media. e. Incubate for a defined time course (e.g., 0, 30, 60, 120 minutes). f. At each time point, collect the supernatant. g. Measure the concentration of active GLP-1 remaining in the supernatant using a commercially available ELISA kit that is specific for the active form of the peptide.

-

Data Analysis: Plot the concentration of active GLP-1 versus time for each compound concentration. Increased area under the curve (AUC) compared to the vehicle control indicates stabilization of GLP-1 due to DPP-4 inhibition.

-

Data Presentation and Interpretation

Quantitative data from these experiments should be systematically organized for clear interpretation and comparison.

Table 1: In Vitro Enzymatic Potency

| Compound | IC₅₀ (nM) vs. Human DPP-4 |

|---|---|

| This compound | Experimental Value |

| Sitagliptin (Positive Control) | ~20 nM |

| Vehicle (DMSO) | > 100,000 nM |

Table 2: Cellular GLP-1 Stabilization

| Compound Concentration | GLP-1 Half-Life (minutes) | Fold-Increase vs. Vehicle |

|---|---|---|

| Vehicle (DMSO) | T₁/₂_vehicle | 1.0 |

| 1 µM Test Compound | Experimental Value | Calculated Value |

| 1 µM Sitagliptin | Experimental Value | Calculated Value |

A potent IC₅₀ value in the enzymatic assay coupled with a significant increase in the half-life of active GLP-1 in the cellular assay would provide strong, validated evidence for the proposed mechanism of action.

Conclusion

The chemical architecture of this compound provides a compelling, structure-based hypothesis for its action as a competitive inhibitor of the DPP-4 enzyme. The proline-mimetic pyrrolidine core is positioned to engage the critical S1 subsite, while the adamantane moiety serves as a potent hydrophobic anchor in the S2 subsite. This dual-interaction model is a hallmark of high-affinity DPP-4 inhibitors. The experimental protocols detailed herein offer a clear and robust pathway to validate this mechanism, quantify the compound's potency, and confirm its intended biological effect at a cellular level. Successful validation would position this scaffold as a promising starting point for the development of novel therapeutics for type 2 diabetes.

References

-

Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet. [Link]

-

Mentlein, R., Gallwitz, B., & Schmidt, W. E. (1993). Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum. European Journal of Biochemistry. [Link]

-

Aertgeerts, K., et al. (2004). The crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals a novel mode of substrate binding. Journal of Biological Chemistry. [Link]

-

Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

An In-depth Technical Guide to the Solubility of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid in Organic Solvents

Foreword: Navigating the Solubility Landscape of Complex Adamantane Derivatives

In the realm of contemporary drug discovery and development, the adamantane moiety has emerged as a pivotal structural motif. Its unique polycyclic, rigid, and lipophilic nature offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] The incorporation of an adamantyl group can enhance a molecule's metabolic stability, improve its ability to cross the blood-brain barrier, and provide a rigid scaffold for the precise orientation of pharmacophoric elements.[1][3] However, these very advantages can also present significant challenges, particularly concerning the solubility of the resulting derivatives.

This technical guide focuses on a specific and complex molecule: 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid . We will delve into a comprehensive analysis of its solubility characteristics in organic solvents, a critical aspect for its synthesis, purification, formulation, and in vitro screening. This document is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework for understanding its solubility but also practical, field-proven experimental protocols for its determination.

Molecular Architecture and its Implications for Solubility

To understand the solubility of this compound, we must first dissect its molecular structure. This compound is a fascinating amalgamation of distinct chemical entities:

-

The Adamantane Cage: A bulky, highly lipophilic, and non-polar hydrocarbon scaffold. This moiety is the primary driver of the molecule's affinity for non-polar environments.

-

The Pyrrolidine Ring: A five-membered saturated heterocycle which, in this context, acts as a linker.

-

The Carboxylic Acid Group: A polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group will strongly influence solubility in polar, protic solvents.

-

The Amide Linkage: A polar, aprotic functional group that can act as a hydrogen bond acceptor.

The interplay of these structural features dictates the molecule's overall polarity and, consequently, its solubility in various organic solvents. The principle of "like dissolves like" is the cornerstone of our analysis.[5][6] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Predicted Solubility Profile in Common Organic Solvents

Given the absence of extensive published experimental data on the solubility of this compound in a range of organic solvents, we can predict its behavior based on its structural components. The following table summarizes the predicted solubility in a selection of common laboratory solvents, categorized by their polarity.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The highly polar carboxylic acid and amide groups will have very weak interactions with the non-polar hexane molecules. |

| Toluene | Non-polar (aromatic) | Low to Moderate | The aromatic nature of toluene may offer some weak π-stacking interactions, but the polar groups will still limit solubility. |

| Diethyl Ether | Slightly Polar Aprotic | Moderate | The ether oxygen can act as a hydrogen bond acceptor, interacting with the carboxylic acid proton. The overall low polarity of the solvent will accommodate the adamantane cage. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | DCM is a good solvent for a wide range of organic compounds. Its polarity is sufficient to interact with the polar groups, while it can also solvate the non-polar adamantane moiety. |

| Acetone | Polar Aprotic | Moderate to High | The carbonyl group of acetone is a strong hydrogen bond acceptor, which will interact favorably with the carboxylic acid. |

| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is less effective at solvating the bulky, non-polar adamantane group compared to other polar aprotic solvents. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality offers both hydrogen bond accepting capabilities and a degree of non-polar character, making it a potentially good solvent. |

| Isopropanol | Polar Protic | Moderate | As a protic solvent, isopropanol can engage in hydrogen bonding with both the carboxylic acid and amide groups. However, its shorter alkyl chain compared to longer alcohols might make it slightly less effective at solvating the large adamantane cage. |

| Ethanol | Polar Protic | Moderate to High | Similar to isopropanol, ethanol can form strong hydrogen bonds. Its slightly higher polarity may enhance interactions with the polar functional groups. |

| Methanol | Polar Protic | Moderate | Methanol is highly polar and an excellent hydrogen bond donor and acceptor. However, its high polarity might make it a less favorable solvent for the lipophilic adamantane group compared to slightly less polar alcohols. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | High | DMSO is a powerful and versatile solvent, capable of dissolving a wide range of polar and non-polar compounds. It will effectively solvate both the polar functional groups and the adamantane cage. |

| Dimethylformamide (DMF) | Highly Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to be an excellent solvent for this compound. |

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical predictions provide a valuable starting point, but for definitive data, experimental determination is essential. The two primary methods for assessing solubility are the determination of thermodynamic and kinetic solubility.[7]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[8] The shake-flask method, though time-consuming, is considered the gold standard for its determination.[9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent under equilibrium conditions.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. A visual excess of solid should be present.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short time.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved solid.

-

Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the HPLC method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by interpolation from the calibration curve.

-

Calculate the original solubility in the organic solvent, accounting for the dilution factor.

-

Diagram: Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility is a non-equilibrium measurement that assesses the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[7][10] This high-throughput method is particularly useful in the early stages of drug discovery for screening large numbers of compounds.[11]

Objective: To determine the apparent solubility of this compound when rapidly precipitated from a concentrated DMSO stock solution into various organic solvents.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Selected organic solvents

-

Multi-well plates (e.g., 96-well)

-

Liquid handler or multichannel pipette

-

Plate reader capable of measuring turbidity or light scattering

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

-

-

Assay Plate Preparation:

-

Add the selected organic solvents to the wells of a multi-well plate.

-

Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the solvents in the wells to create a range of final concentrations. The final concentration of DMSO should be kept low (typically ≤ 1-2%) to minimize its effect on the solubility in the organic solvent.[11]

-

-

Incubation and Measurement:

-

Incubate the plate at a specific temperature for a defined, shorter period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Diagram: Workflow for Kinetic Solubility Determination

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a complex interplay between its highly lipophilic adamantane core and its polar carboxylic acid and amide functionalities. While this guide provides a robust theoretical framework for predicting its solubility and detailed protocols for its experimental determination, it is crucial to recognize that these are foundational steps.

For drug development professionals, understanding the solubility in biorelevant media and the impact of pH on solubility will be critical next steps.[11] Furthermore, for process chemists, investigating the temperature dependence of solubility will be essential for optimizing crystallization and purification processes.

The methodologies outlined herein provide a comprehensive toolkit for any scientist working with this or structurally related compounds. By combining theoretical understanding with rigorous experimental validation, researchers can effectively navigate the challenges posed by the solubility of complex adamantane derivatives, thereby accelerating the journey from discovery to clinical application.

References

- Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (2024).

- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (n.d.).

- Use of the Adamantane Structure in Medicinal Chemistry - ResearchGate. (2025).

- Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. (n.d.).

- Solubility of Organic Compounds. (2023).

- Organic Chemistry: Introduction to Solubility | SALTISE. (2021).

- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024).

- Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).

- Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).

Sources

- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 5. saltise.ca [saltise.ca]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Adamantane-Proline Scaffold: A Keystone for Privileged Structures in Drug Discovery

A Senior Application Scientist's In-Depth Technical Guide

Authored by: Gemini AI

Abstract

The confluence of rigid, lipophilic cage structures with conformationally constrained amino acids has yielded scaffolds of profound importance in medicinal chemistry. Among these, the adamantane-proline scaffold has emerged as a privileged motif, underpinning the development of therapeutics with enhanced pharmacokinetic profiles and potent biological activities. This guide provides an in-depth technical exploration of the biological significance of the adamantane-proline scaffold. We will dissect the unique physicochemical properties endowed by each constituent, elucidate their synergistic interplay, and detail their application in modern drug design, with a particular focus on the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic discovery programs.

Deconstructing the Scaffold: The Intrinsic Virtues of Adamantane and Proline

The remarkable utility of the adamantane-proline scaffold is not fortuitous; it is a direct consequence of the distinct and complementary properties of its two core components.

Adamantane: The Lipophilic "Bullet" and Rigid Anchor

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, is a unique building block in medicinal chemistry.[1] Its discovery and subsequent application in pharmaceuticals, starting with the antiviral amantadine, marked a significant advancement in drug design.[2][3] The key attributes that adamantane imparts to a molecule are:

-

Pronounced Lipophilicity: The bulky, non-polar cage structure of adamantane significantly increases the lipophilicity of a molecule.[2][4][5] This property can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, thereby improving bioavailability and tissue distribution.[5][6][7] The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) by approximately 3.1 log units.[8][9]

-

Metabolic Stability: The rigid, saturated hydrocarbon framework of adamantane is resistant to metabolic degradation.[2][5] By sterically shielding adjacent functional groups from enzymatic attack, the adamantane core can prolong a drug's half-life, leading to improved pharmacokinetic profiles.[1]

-

Three-Dimensionality and Target Engagement: In an era of "flat" drug discovery, the adamantane scaffold provides a robust, three-dimensional framework.[8][9][10] This rigidity allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal and selective interactions with the binding sites of target proteins, such as ion channels and enzyme cavities.[2][6][10]

Proline: The Conformational "Switch"

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen.[11] This cyclic structure imposes significant conformational constraints, making it a powerful tool in the design of peptides, peptidomimetics, and small molecule drugs.[11][12][13] The defining features of proline in a molecular scaffold include:

-

Conformational Rigidity: The pyrrolidine ring of proline restricts the available conformations of the polypeptide backbone, particularly the phi (φ) torsion angle.[13][14] This rigidity can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[12][15]

-

Cis-Trans Isomerization: The amide bond preceding a proline residue can exist in either a cis or trans conformation, with a relatively small energy difference between the two.[11][14] This cis-trans isomerization can act as a molecular "switch," influencing protein folding and biological activity.[11][16]

-

Ring Pucker: The five-membered ring of proline is not planar and can adopt two distinct puckered conformations, termed endo and exo.[14][17] These puckering preferences can influence the overall shape of the molecule and its interactions with biological targets.[14][17]

Synergy in Scaffolding: The Adamantane-Proline Construct

The conjugation of adamantane to a proline or proline-mimetic core creates a scaffold that capitalizes on the strengths of both moieties. This synergistic combination results in a molecular framework with several advantageous properties for drug design.

The adamantane group acts as a bulky, lipophilic anchor, enhancing membrane permeability and protecting the molecule from metabolic degradation.[2][5][6] The proline component provides a conformationally restricted linker, precisely orienting the adamantane and other pharmacophoric groups for optimal target engagement.[11][14] This is particularly evident in the design of enzyme inhibitors, where the adamantane can occupy a hydrophobic pocket while the proline backbone interacts with the active site.

A prime example of this synergy is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[18][19]

Case Study: Adamantane-Proline Scaffolds as Potent DPP-4 Inhibitors

DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating insulin secretion.[20][21][] Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control.[] Many potent DPP-4 inhibitors are peptidomimetics that mimic the natural dipeptide substrate of the enzyme, which often contains a proline residue at the P1 position.[20][]

Vildagliptin and Saxagliptin are clinically successful DPP-4 inhibitors that feature an adamantane or adamantane-like group.[18][19] Although not a direct adamantane-proline conjugate, Saxagliptin contains an adamantane group attached to a cyanopyrrolidine, a proline mimetic.[20]

Mechanism of Action of Adamantane-Containing DPP-4 Inhibitors

The adamantane moiety in these inhibitors plays a crucial role in their high potency and favorable pharmacokinetic profiles. It is believed to:

-

Occupy the S1 Pocket: The bulky and hydrophobic adamantane group fits snugly into the S1 subsite of the DPP-4 active site, which is a hydrophobic pocket. This interaction provides a strong anchor for the inhibitor, contributing to its high binding affinity.

-

Enhance Oral Bioavailability: The lipophilic nature of the adamantane improves the oral bioavailability of the drug, a critical factor for a chronically administered medication.

-

Increase Metabolic Stability: The adamantane scaffold is resistant to metabolism, contributing to a longer duration of action.[2][5]

The proline or proline-mimetic core, on the other hand, correctly positions the "warhead" (e.g., the cyano group in Saxagliptin and Vildagliptin) to interact with the catalytic serine residue in the DPP-4 active site, leading to potent and selective inhibition.[20][]

Experimental Protocols

Synthesis of a Representative Adamantane-Proline Conjugate

This protocol describes a general method for the synthesis of an N-adamantoyl-L-proline derivative, a representative example of the adamantane-proline scaffold.

Materials:

-

1-Adamantanecarbonyl chloride

-

L-Proline

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolution of L-Proline: In a round-bottom flask, dissolve L-proline (1.0 eq) in a 1 M aqueous solution of NaOH (2.5 eq) with stirring at 0 °C.

-

Addition of Adamantanecarbonyl Chloride: To the cooled solution, add a solution of 1-adamantanecarbonyl chloride (1.1 eq) in DCM dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up:

-

Separate the organic and aqueous layers.

-

Wash the organic layer with 1 M HCl and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of EtOAc in hexanes to yield the desired N-adamantoyl-L-proline.

In Vitro DPP-4 Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of a test compound against human DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer, pH 7.5

-

Test compound (e.g., N-adamantoyl-L-proline) dissolved in DMSO

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and the reference inhibitor in DMSO.

-

Prepare serial dilutions of the compounds in assay buffer.

-

Prepare a solution of Gly-Pro-AMC in assay buffer.

-

Prepare a solution of recombinant human DPP-4 in assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the test compound or reference inhibitor at various concentrations. For the control wells, add 50 µL of assay buffer with DMSO.

-

Add 25 µL of the DPP-4 enzyme solution to each well and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

-

-

Measurement:

-